Methyl 4,4,5-trimethylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,5-trimethylhex-5-enoate: is an organic compound with the molecular formula C10H18O2. It is an ester derived from 4,4,5-trimethylhex-5-enoic acid and methanol. This compound is characterized by its branched hydrocarbon chain and the presence of a double bond, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4,5-trimethylhex-5-enoate can be synthesized through esterification. The typical method involves the reaction of 4,4,5-trimethylhex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,5-trimethylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Substituted esters: from nucleophilic substitution.
Scientific Research Applications
Methyl 4,4,5-trimethylhex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4,5-trimethylhex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the molecule allows for additional reactivity, enabling the compound to act as a precursor in various synthetic routes.
Comparison with Similar Compounds
Methyl 4,4,5-trimethylhexanoate: Lacks the double bond, making it less reactive in certain chemical reactions.
Ethyl 4,4,5-trimethylhex-5-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4,4,5-trimethylhex-5-enoate is unique due to the presence of both a branched hydrocarbon chain and a double bond, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61549-53-9 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 4,4,5-trimethylhex-5-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(3,4)7-6-9(11)12-5/h1,6-7H2,2-5H3 |
InChI Key |
JSLUMTSJGJFSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.